molecular formula C11H13NO5 B14203379 N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide CAS No. 918643-57-9

N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide

Cat. No.: B14203379
CAS No.: 918643-57-9
M. Wt: 239.22 g/mol
InChI Key: XRDDHPUEDVBYCQ-UHFFFAOYSA-N
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Description

N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a dioxane ring, and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide typically involves multiple steps. One common method includes the reaction of furan derivatives with appropriate reagents to introduce the dioxane and carboxamide functionalities. For instance, the radical bromination of the methyl group followed by conversion into a phosphonate and subsequent reactions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The exact methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the furan ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce different alcohols or amines.

Scientific Research Applications

N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of various materials and chemicals.

Mechanism of Action

The mechanism by which N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide exerts its effects involves interactions with specific molecular targets. The furan ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Shares the furan ring and carboxamide group but lacks the dioxane ring.

    5-Methyl-2-furfurylamine: Contains a furan ring with a methyl group but differs in other functionalities.

    2-Furylmethylamine: Similar furan ring structure but different substituents.

Uniqueness

N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide is unique due to the combination of the furan ring, dioxane ring, and carboxamide group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

918643-57-9

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-methyl-2-oxo-1,3-dioxane-5-carboxamide

InChI

InChI=1S/C11H13NO5/c1-11(6-16-10(14)17-7-11)9(13)12-5-8-3-2-4-15-8/h2-4H,5-7H2,1H3,(H,12,13)

InChI Key

XRDDHPUEDVBYCQ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)OC1)C(=O)NCC2=CC=CO2

Origin of Product

United States

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